
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
科学的研究の応用
Chemistry: N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound has been studied for its potential as an antimicrobial agent due to the presence of the benzothiazole moiety, which is known to exhibit antibacterial and antifungal properties.
Medicine: Research has shown that benzothiazole derivatives, including this compound, may have potential as anticancer agents. The compound’s ability to interact with specific molecular targets in cancer cells makes it a candidate for further investigation in drug development.
Industry: In the materials science field, this compound can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide typically involves the condensation of 3-ethyl-1,3-benzothiazol-2-amine with 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The fluorine atom in the benzamide moiety can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various nucleophiles.
作用機序
The mechanism of action of N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzothiazole moiety can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. The fluorobenzamide moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
- N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide
- N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-bromobenzamide
- N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide
Comparison: N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.
特性
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-2-19-13-9-5-6-10-14(13)21-16(19)18-15(20)11-7-3-4-8-12(11)17/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWNXQXLYXBALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-4,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B3011568.png)

![5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011570.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B3011573.png)
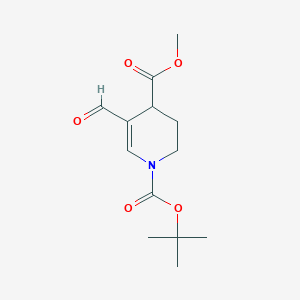

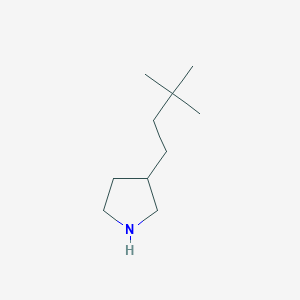
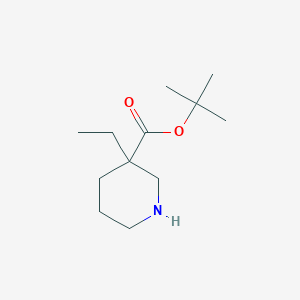
![[1,1'-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3011579.png)
![5,6-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3011580.png)
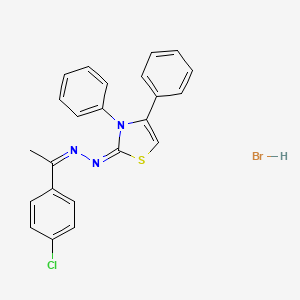
![6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B3011585.png)
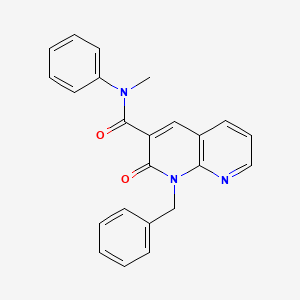
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B3011589.png)
